2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine
Overview
Description
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H5ClF3N3 and a molecular weight of 211.57 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures below -20°C . This compound is known for its use in various scientific research applications, particularly in the synthesis of small molecule inhibitors for Parkinson’s therapy .
Preparation Methods
The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves several steps. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with ethanolamine in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to meet regulatory standards .
Chemical Reactions Analysis
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including substitution reactions. For example, it can react with nucleophiles to replace the chlorine atom with other functional groups . Common reagents used in these reactions include bases and solvents such as THF.
Scientific Research Applications
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine is widely used in scientific research, particularly in the field of medicinal chemistry. It is a key reagent in the synthesis of small molecule inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2), which is implicated in Parkinson’s disease . Additionally, this compound is used in the development of other pharmaceuticals and agrochemicals due to its unique chemical properties . Its trifluoromethyl group is particularly valuable in drug design, as it can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Mechanism of Action
The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as LRRK2 . By inhibiting the activity of this kinase, the compound can modulate various cellular pathways involved in neurodegeneration. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine . While both compounds share a similar core structure, the presence of different substituents (methyl vs. ethyl) can significantly impact their chemical reactivity and biological activity. The unique combination of the chloro and trifluoromethyl groups in this compound makes it particularly effective in its applications, distinguishing it from other related compounds .
Properties
IUPAC Name |
2-chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c1-11-4-3(6(8,9)10)2-12-5(7)13-4/h2H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZWBBJKHCGBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610581 | |
Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515824-43-8 | |
Record name | 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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